molecular formula C21H25ClN6O3 B2450900 (4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 899953-54-9

(4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2450900
CAS No.: 899953-54-9
M. Wt: 444.92
InChI Key: PPFXPDNIUHSWPP-UHFFFAOYSA-N
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Description

The compound "(4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone" is a multifaceted chemical structure utilized in various scientific domains. Known for its complex molecular makeup, it offers significant potential for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Creating this compound involves intricate synthetic routes, often starting with key reactants such as 4-Chloro-3-nitrobenzene and 4-methylpiperidine. Typical reaction conditions may include:

  • Step 1: : Nitration and halogenation of benzene derivatives.

  • Step 2: : Coupling reactions to introduce piperazinyl and pyridazinyl groups.

  • Step 3: : Final methanone formation under controlled conditions, often involving catalysts.

Industrial Production Methods:

In industrial settings, large-scale production requires precise conditions:

  • Reagents: : High-purity raw materials to ensure quality.

  • Catalysts: : To speed up the reaction rates.

  • Temperature and Pressure: : Optimized to maintain product integrity.

  • Purification: : Advanced techniques like chromatography ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Possible alteration of the nitro group to other nitrogen-containing functional groups.

  • Reduction: : Conversion of the nitro group to an amine.

  • Substitution: : Halogen (chlorine) displacement with other groups.

Common Reagents and Conditions:

  • Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reducing agents such as palladium on carbon (Pd/C) with hydrogen.

  • Substitution: : Strong bases like sodium hydride (NaH) or other nucleophiles.

Major Products:

Depending on the type of reaction, the products may vary:

  • Oxidation: : Formation of nitroso or nitro derivatives.

  • Reduction: : Amines.

  • Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

The compound finds usage in multiple fields:

  • Chemistry: : As a reagent in the synthesis of more complex molecules.

  • Medicine: : Could serve as a precursor or intermediate in drug synthesis.

  • Industry: : Used in developing advanced materials or as a part of chemical manufacturing processes.

Mechanism of Action

Molecular Targets and Pathways:

The compound's mechanism often involves:

  • Binding: : To specific receptors or enzymes, influencing biological processes.

  • Pathways: : It might act on specific signaling pathways, leading to alterations in cell functions or reactions.

Comparison with Similar Compounds

  • 4-Chloro-3-nitrophenyl derivatives: : Other similar structures with different substitutions.

  • Piperazine derivatives: : Compounds that include different aryl or alkyl groups attached to the piperazine ring.

  • Pyridazine analogs: : Compounds with slight modifications in the pyridazine ring, offering varied biological activities.

This compound is a treasure trove of possibilities for synthetic chemists and researchers alike, bridging gaps across multiple scientific disciplines

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O3/c1-15-6-8-25(9-7-15)19-4-5-20(24-23-19)26-10-12-27(13-11-26)21(29)16-2-3-17(22)18(14-16)28(30)31/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFXPDNIUHSWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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